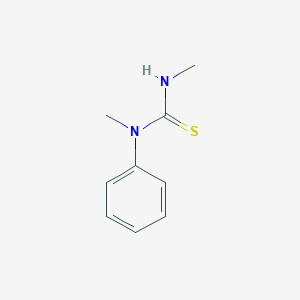
Dimethylphenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylphenylthiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
DMTU has emerged as a promising candidate in the development of antidiabetic medications due to its ability to inhibit key enzymes involved in glucose metabolism.
Enzyme Inhibition
DMTU has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate digestion and glucose absorption. This inhibition can lead to reduced blood glucose levels, making it beneficial for managing diabetes.
Key Findings:
- In vitro studies demonstrated that DMTU significantly inhibits α-amylase and α-glucosidase, with percentage inhibitions reported at 85% and 86%, respectively .
- In vivo studies using diabetic rat models indicated that DMTU enhances glucose uptake and exhibits hypoglycemic effects comparable to standard antidiabetic drugs like glibenclamide .
| Enzyme | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| α-Amylase | 85 ± 1.9 | Not specified |
| α-Glucosidase | 86 ± 0.4 | 47.9 |
Molecular Docking Studies
Molecular docking studies have provided insights into how DMTU binds to these enzymes, revealing its potential for structural modifications to enhance efficacy. These studies emphasize the importance of structure-activity relationships in the design of more potent derivatives .
Agricultural Science
DMTU also finds applications in agricultural science, particularly as a growth stimulant and protective agent for crops.
Plant Growth Promotion
Research indicates that thiourea derivatives, including DMTU, can enhance plant growth by improving photosynthesis and nutrient uptake. This is particularly relevant in the context of stress conditions such as drought or salinity.
Case Study:
- A study demonstrated that DMTU-treated plants showed improved growth metrics compared to untreated controls under stress conditions, indicating its potential as a biostimulant .
Chemical Synthesis
DMTU serves as an important intermediate in organic synthesis, particularly in the production of other thiourea derivatives.
Synthetic Pathways
The synthesis of DMTU typically involves the reaction of dimethylaniline with thiocarbamide or isothiocyanates under controlled conditions. This method allows for the efficient production of DMTU and its derivatives for various applications.
| Starting Material | Reaction Type | Yield (%) |
|---|---|---|
| Dimethylaniline | Reaction with thiocarbamide | High |
| Dimethylaniline | Reaction with isothiocyanate | Moderate |
Biological Activities
Beyond its applications in diabetes management and agriculture, DMTU exhibits a range of biological activities.
Antimicrobial Properties
Thiourea derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics or preservatives.
Research Insights:
Propiedades
Número CAS |
2740-95-6 |
|---|---|
Fórmula molecular |
C9H12N2S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |
Clave InChI |
XOERABXRVAVTCE-UHFFFAOYSA-N |
SMILES |
CNC(=S)N(C)C1=CC=CC=C1 |
SMILES isomérico |
CN=C(N(C)C1=CC=CC=C1)S |
SMILES canónico |
CNC(=S)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















